3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro-
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Overview
Description
3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- is a fluorinated derivative of pyridinecarboxylic acid. This compound is characterized by the presence of a fluorine atom at the 5-position and two carbon-13 isotopes at the 5 and 6 positions of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- typically involves the introduction of the fluorine atom and the carbon-13 isotopes into the pyridine ring. This can be achieved through various synthetic routes, including:
Isotopic Labeling: The incorporation of carbon-13 isotopes can be achieved using labeled precursors or through isotopic exchange reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced fluorination techniques and isotopic labeling methods to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity, while the carbon-13 isotopes can be used in nuclear magnetic resonance (NMR) studies to investigate molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- is unique due to the presence of the fluorine atom and the carbon-13 isotopes, which enhance its chemical properties and make it valuable for specific research applications .
Properties
CAS No. |
780701-97-5 |
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Molecular Formula |
C6H4FNO2 |
Molecular Weight |
143.09 g/mol |
IUPAC Name |
5-fluoro(5,6-13C2)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)/i3+1,5+1 |
InChI Key |
BXZSBDDOYIWMGC-ZIEKVONGSA-N |
Isomeric SMILES |
C1=C(C=N[13CH]=[13C]1F)C(=O)O |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)O |
Origin of Product |
United States |
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